molecular formula C10H12F3N B2504312 (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248173-19-3

(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2504312
CAS No.: 2248173-19-3
M. Wt: 203.208
InChI Key: ITHDKJGGQHUNHT-ZETCQYMHSA-N
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Description

(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine is a chiral primary amine featuring a trifluoromethyl (-CF₃) group at the para position of a benzene ring and an amine group (-NH₂) at the C1 position of a propane backbone. The R-configuration at the C2 position confers stereochemical specificity, which is critical for its interactions in biological systems or material applications.

Key properties inferred from analogs include:

  • Chirality: The (2R) enantiomer is distinguished from its (2S) counterpart in pharmacological activity and receptor binding .
  • Solubility: Hydrochloride salts of similar amines (e.g., (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride) enhance aqueous solubility .
  • Spectral Data: NMR and MS profiles align with trifluoromethylphenylpropanamine derivatives, such as 1H NMR peaks near δ 1.2–1.5 (methyl groups) and δ 7.4–7.8 (aromatic protons) .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHDKJGGQHUNHT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .

Major Products

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as an essential building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity of derived compounds, facilitating their interaction with biological targets.

Reactivity in Organic Chemistry

  • The compound can undergo several chemical reactions, including:
    • Oxidation : Typically yielding ketones or aldehydes.
    • Reduction : Producing secondary or tertiary amines.
    • Nucleophilic Substitution : Where the amine group can be replaced by other functional groups.

Biological Research

Potential Therapeutic Applications

  • Research indicates that (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine may act as a lead compound in drug development targeting specific biological pathways. Its interaction with enzymes and receptors has been studied for potential therapeutic effects against various diseases .

Case Study: GSK-3β Inhibition

  • A study highlighted the compound's structural modifications leading to high potency inhibitors of GSK-3β, a target in Alzheimer's disease treatment. The modifications resulted in improved central nervous system penetration and dual inhibitory effects, showcasing its potential in neuropharmacology .

Medicinal Chemistry

Investigation of Pharmacological Properties

  • The compound has been evaluated for its pharmacological properties, including its efficacy against cancer cell lines. In vitro studies have demonstrated significant antitumor activity, indicating its potential as an anticancer agent .

Mechanism of Action

  • The mechanism involves binding to specific molecular targets, leading to modulation of their activity. This characteristic makes it a candidate for further exploration in drug design aimed at treating various conditions such as cancer and neurodegenerative diseases .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the synthesis of specialty chemicals and agrochemicals. Its unique properties allow for the development of materials with enhanced performance characteristics.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisBuilding block for complex organic moleculesUsed in synthesis of biologically active compounds
Biological ResearchPotential therapeutic applications targeting enzymes/receptorsGSK-3β inhibitors for neurodegenerative diseases
Medicinal ChemistryAntitumor activity and pharmacological evaluationsSignificant efficacy against human tumor cells
Industrial ApplicationsProduction of specialty chemicals and agrochemicalsDevelopment of unique material properties

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Table 1: Substituent Position and Functional Group Variations
Compound Name Structure Substituent Position Functional Group Key Data
(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine C₁₀H₁₂F₃N Para-CF₃, C2-(R) Primary amine Chiral separation via Chiralpak IA column
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) C₁₀H₁₂F₃N Meta-CF₃ Primary amine Yield: 61%; MS (ESI): m/z 204.43
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N Para-CF₃ Tertiary amine LogP: ~2.0; Synonyms: 1-Methyl-1-(4-trifluoromethylphenyl)ethylamine
(2R)-1-[4-(Trifluoromethoxy)phenyl]propan-2-amine C₁₀H₁₂F₃NO Para-OCF₃, C2-(R) Secondary amine Molecular weight: 219.20; CAS: 1335969-44-2

Key Observations :

  • Substituent Position : The para-CF₃ group in the target compound enhances steric and electronic effects compared to meta-CF₃ analogs (e.g., 16c), influencing receptor affinity .
  • Amine Classification : Tertiary amines (e.g., propan-2-amine derivatives) exhibit higher lipophilicity (LogP ~2.0) than primary amines, affecting membrane permeability .
  • Functional Group Replacement : Replacing CF₃ with OCF₃ (as in ) introduces oxygen, altering hydrogen-bonding capacity and metabolic stability.

Stereochemical Variants

Table 2: Enantiomeric and Diastereomeric Comparisons
Compound Name Configuration Biological Relevance Synthesis Notes
This compound R at C2 Likely higher target selectivity Resolved via chiral columns (e.g., Chiralpak IA)
(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine S at C2 Potential for off-target effects Synthesized via asymmetric catalysis (methods inferred from )
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine Cyclopropane ring CNS activity (e.g., antidepressant) EC Number: 606-906-8

Key Observations :

  • The R-configuration at C2 in the target compound may optimize binding to chiral receptors or enzymes, as seen in related amines (e.g., cyclopropylamine derivatives ).
  • Racemic mixtures of trifluoromethylphenylpropanamines require chiral resolution for pharmaceutical applications .

Pharmacological and Physicochemical Properties

Table 3: Activity and Stability Data
Compound Name Pharmacological Activity Stability Notes
(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}propanamide (14) IC₅₀: 64 ± 8 nM (CXCR2 inhibition) Stable under acidic conditions
2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride Improved solubility (>50 mg/mL in water) Hygroscopic; requires desiccant storage
ATPR (4-amino-2-trifluoromethylphenyl retinate) Induces NB4 cell differentiation (IC₅₀: ~10 μM) HPLC purity >99%

Key Observations :

  • Hydrochloride salts improve bioavailability but may complicate formulation due to hygroscopicity .

Biological Activity

(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine is a compound with significant biological activity due to its unique chemical structure, particularly the presence of the trifluoromethyl group. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity to target sites .
  • Pi-Pi Stacking : The aromatic nature of the phenyl ring allows for pi-pi stacking interactions with aromatic amino acids in proteins, further stabilizing binding .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory responses. This inhibition may lead to reduced production of pro-inflammatory mediators .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds showed moderate inhibitory effects on breast cancer cells (MCF-7) and other tumor models .

Case Studies

  • Inhibition Studies : In vitro studies have shown that related compounds with trifluoromethyl groups exhibit IC50 values in the micromolar range against COX enzymes and lipoxygenases. For example, one study reported IC50 values ranging from 10.4 μM to 24.3 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
  • Molecular Docking : Molecular docking simulations have revealed that the trifluoromethyl group enhances binding interactions through halogen bonding with enzyme residues, contributing to increased biological activity .
  • Gene Expression Modulation : In cellular assays, treatment with similar trifluoromethyl-containing compounds resulted in down-regulation of key genes involved in cancer progression, such as BRCA1 and TP53, indicating potential therapeutic applications in oncology .

Comparative Analysis

CompoundIC50 (μM) against COX-2Cytotoxicity (MCF-7)Mechanism of Action
This compound17.8ModerateEnzyme inhibition and gene modulation
Related Triazole Derivatives12.4HighAntifungal activity
Fentanyl Derivatives9.45Lowμ-opioid receptor affinity

Q & A

Q. What are the optimized synthetic routes for (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine, particularly for achieving stereochemical control and high yield?

Methodological Answer:

  • Asymmetric synthesis : Use chiral catalysts (e.g., Evans auxiliaries or transition-metal complexes) to induce stereoselectivity during the formation of the propan-1-amine backbone.
  • Resolution techniques : Separate enantiomers via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives).
  • Key steps :

Introduce the trifluoromethylphenyl group via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid derivatives .

Reduce intermediate nitriles or imines with LiAlH4 or NaBH4 to form the primary amine, ensuring inert conditions to prevent racemization .

  • Yield optimization : Employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce side products .

Q. What spectroscopic and crystallographic methods are recommended to confirm the structure and enantiomeric purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
  • 1H/13C NMR : Confirm the backbone structure and substituent positions.
  • 19F NMR : Verify the presence and electronic environment of the trifluoromethyl group .
    • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • X-ray crystallography : Use SHELX software for refining crystal structures to determine absolute configuration .
    • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose-based) and compare retention times with standards to assess enantiomeric excess .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at elevated temperatures (40°C), high humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC every 30 days .
  • Degradation pathways : Identify oxidation products (e.g., imines) using LC-MS and adjust storage conditions (e.g., argon atmosphere, desiccants) .

Advanced Research Questions

Q. How does the R-configuration influence the compound’s binding affinity to serotonin or dopamine receptors compared to its S-enantiomer?

Methodological Answer:

  • In vitro assays : Perform competitive binding studies using radiolabeled ligands (e.g., [3H]-LSD for 5-HT receptors) on transfected HEK293 cells.
  • Chiral separation : Isolate enantiomers via preparative chiral HPLC and compare IC50 values.
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions between the R-enantiomer and receptor active sites, focusing on steric effects from the trifluoromethyl group .

Q. What strategies can resolve contradictions in reported biological activity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay standardization : Validate cell lines (e.g., CHO vs. HEK293), buffer pH, and incubation times.
  • Purity verification : Reanalyze compound batches via 19F NMR to detect fluorinated impurities that may interfere with assays .
  • Meta-analysis : Compare structural analogs (e.g., 4-fluorophenyl derivatives in ) to identify substituent-specific trends in activity.

Q. What computational models predict the pharmacokinetic properties (e.g., BBB permeability, metabolic clearance) of this compound?

Methodological Answer:

  • QSAR modeling : Train models using datasets of similar arylpropanamines to estimate logP, pKa, and plasma protein binding .
  • In silico metabolism prediction : Use GLORY or MetaSite to identify likely cytochrome P450 oxidation sites (e.g., benzylic positions) .
  • Molecular dynamics simulations : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the trifluoromethyl group’s role in target engagement?

Methodological Answer:

  • Analog synthesis : Replace the trifluoromethyl group with -CF2H, -CHF2, or -CN to evaluate electronic and steric effects .
  • Biological testing : Compare binding affinities and functional responses (e.g., cAMP accumulation for GPCRs) across analogs.
  • Crystallographic analysis : Solve co-crystal structures of analogs with target proteins to map hydrophobic interactions .

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